3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

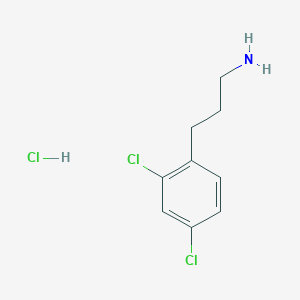

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide and subsequent substitution with ammonia or an amine.

Formation of Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,4-Dichlorophenyl)propan-1-amine: The base form without the hydrochloride salt.

2,4-Dichlorophenylpropan-2-amine: A structural isomer with the amine group at a different position.

2,4-Dichlorophenylpropan-1-ol: The alcohol derivative of the compound.

Uniqueness

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Biologische Aktivität

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2N·HCl

- Molecular Weight : 236.63 g/mol

The compound features a dichlorophenyl moiety attached to a propanamine structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for the metabolism of neurotransmitters, which can affect mood and behavior.

- Receptor Modulation : It may also interact with adrenergic and dopaminergic receptors, leading to various physiological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

- In vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

Antiparasitic Activity

Research has also highlighted the potential antiparasitic effects of the compound:

- Plasmodium falciparum : In vitro assays demonstrated that the compound has antimalarial activity with IC50 values in the low micromolar range (approximately 5 µM), indicating its potential as a lead compound for further development against malaria.

Case Studies

-

Study on Neurotransmitter Release :

- A study investigated the effect of this compound on neurotransmitter release in neuronal cell cultures. Results indicated a significant increase in dopamine release at concentrations of 10 µM, suggesting its role as a potential stimulant.

-

Behavioral Studies in Rodents :

- Behavioral assays conducted on rodents showed that administration of the compound led to increased locomotor activity, which is often associated with dopaminergic stimulation. This effect was dose-dependent and significant at doses ranging from 5 to 20 mg/kg.

Safety and Toxicity

Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks:

- Acute Toxicity : In rodent models, high doses (above 100 mg/kg) resulted in observable toxicity characterized by lethargy and reduced motor function.

- Chronic Exposure Studies : Long-term exposure studies indicated no significant adverse effects on cardiovascular or respiratory systems at therapeutic doses.

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIDBFOCVQHYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.